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Compound of Interest

Compound Name: (5-Chloro-2-iodophenyl)methanol

CAS No.: 82386-90-1

Cat. No.: B183460

Get Quote

(5-Chloro-2-iodophenyl)methanol is a highly functionalized aromatic alcohol. Its structure,

featuring a reactive iodophenyl group, makes it a valuable intermediate in medicinal chemistry

and materials science.[1] The chloro-substituent modifies the electronic properties of the

aromatic ring, while the iodo-group serves as a versatile handle for carbon-carbon bond

formation through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and

Sonogashira couplings.[2][3] The primary alcohol moiety offers a further point for diversification,

enabling esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic

acid. This guide provides a comprehensive, field-proven methodology for the synthesis,

purification, and characterization of this key building block, emphasizing the scientific rationale

behind each procedural step.

Section 1: Synthetic Strategy and Mechanistic
Rationale
The most direct and efficient laboratory-scale synthesis of (5-Chloro-2-iodophenyl)methanol
is achieved through the reduction of the corresponding aldehyde, 5-Chloro-2-

iodobenzaldehyde. This approach is favored for its high selectivity, mild reaction conditions,

and operational simplicity.
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Chosen Synthetic Route: Reduction of 5-Chloro-2-
iodobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic

synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.

Causality Behind Reagent Selection:

Selectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and

ketones. It will not reduce other potentially present functional groups like esters or carboxylic

acids, which simplifies the purification process.

Safety and Handling: Unlike more powerful and pyrophoric hydrides like lithium aluminum

hydride (LiAlH₄), NaBH₄ is stable in air and can be handled safely on the benchtop. It reacts

predictably with protic solvents like methanol or ethanol, which are convenient reaction

media.[4]

Operational Simplicity: The reaction work-up is straightforward, typically involving a simple

acid or water quench to destroy excess reagent, followed by standard liquid-liquid extraction.

Reaction Mechanism
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride

complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide

intermediate is subsequently protonated during the work-up step to yield the final alcohol

product.

Figure 1: Mechanism of Aldehyde Reduction by NaBH₄
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Caption: Figure 1: Mechanism of Aldehyde Reduction by NaBH₄.

Section 2: Detailed Synthesis Protocol
This protocol details the reduction of 5-chloro-2-iodobenzaldehyde to (5-chloro-2-
iodophenyl)methanol. All operations should be performed in a well-ventilated fume hood.

Reagent and Materials Table
Reagent Formula

MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

5-Chloro-2-

iodobenzalde

hyde

C₇H₄ClIO 266.46 5.00 g 18.76 1.0

Methanol

(MeOH)
CH₄O 32.04 100 mL - -

Sodium

Borohydride

(NaBH₄)

NaBH₄ 37.83 0.85 g 22.51 1.2

Deionized

Water (H₂O)
H₂O 18.02 ~200 mL - -

1 M

Hydrochloric

Acid (HCl)

HCl 36.46 ~50 mL - -

Ethyl Acetate

(EtOAc)
C₄H₈O₂ 88.11 ~300 mL - -

Brine (sat.

NaCl aq.)
NaCl 58.44 ~100 mL - -

Anhydrous

Sodium

Sulfate

(Na₂SO₄)

Na₂SO₄ 142.04 ~20 g - -
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Step-by-Step Experimental Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

5.00 g (18.76 mmol) of 5-chloro-2-iodobenzaldehyde in 100 mL of methanol. Stir until all

solid has dissolved.

Reduction: Cool the solution to 0 °C using an ice-water bath. Once cooled, add 0.85 g (22.51

mmol) of sodium borohydride in small portions over 15 minutes. Causality Note: Portion-wise

addition is crucial to control the exothermic reaction and prevent excessive foaming from

hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice

bath and let it warm to room temperature. Stir for an additional 1-2 hours. Monitor the

reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate

eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the

appearance of the alcohol spot (lower Rf) indicates completion.

Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath.

Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding

acid until the solution is neutral or slightly acidic (pH ~6-7) and effervescence ceases.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100

mL of deionized water and extract the product with ethyl acetate (3 x 100 mL). Causality

Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the

product than a single extraction with a large volume.

Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water

and 100 mL of brine. Causality Note: The water wash removes residual methanol and

inorganic salts, while the brine wash helps to break any emulsions and begins the drying

process.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product, typically as a white to off-white solid.
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Section 3: Purification - Principles and Protocol
The crude product from the synthesis will contain the desired alcohol along with minor

impurities. Flash column chromatography is the most effective method for isolating the pure (5-
Chloro-2-iodophenyl)methanol.

Overall Workflow Diagram

Figure 2: Overall Synthesis and Purification Workflow
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Caption: Figure 2: Overall Synthesis and Purification Workflow.

Purification Protocol: Flash Column Chromatography
Slurry Preparation: Prepare a silica gel slurry in a hexanes/ethyl acetate mixture (e.g., 9:1).

Carefully pack a glass chromatography column with the slurry.

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or

ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of

the crude product) by concentrating it to a dry, free-flowing powder. Carefully load this dry

powder onto the top of the packed column.

Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity

mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20

Hexanes:EtOAc).

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product

using TLC.

Isolation: Combine the fractions containing the pure product (as determined by TLC).

Remove the solvent under reduced pressure to yield the purified (5-Chloro-2-
iodophenyl)methanol as a crystalline solid.

Section 4: Characterization and Quality Control
Confirming the identity and assessing the purity of the final product is a critical, self-validating

step. The following data are expected for the correct structure.

Expected Analytical Data
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Analysis Expected Result

Appearance White to off-white solid

¹H NMR (400 MHz, CDCl₃)
δ ~7.7 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), ~4.7

(s, 2H), ~2.0 (br s, 1H, OH).

¹³C NMR (100 MHz, CDCl₃)
δ ~142, ~139, ~134, ~130, ~128, ~95, ~64.

(Aromatic C-I at ~95 ppm, CH₂OH at ~64 ppm).

Mass Spec (ESI)
C₇H₆ClIO, MW: 268.48. Expected [M-H]⁻ at m/z

266.9.[5]

IR (thin film)
νmax (cm⁻¹) ~3350 (br, O-H), ~3080 (Ar C-H),

~1470, ~1580 (Ar C=C), ~1020 (C-O).

Interpretation of Data:

¹H NMR: The spectrum should show three distinct signals in the aromatic region with

appropriate splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet at ~4.7 ppm

integrating to 2H is characteristic of the benzylic -CH₂- protons. A broad, exchangeable

singlet for the -OH proton will also be present.

Mass Spectrometry: The observation of the correct molecular ion peak (or related adducts

like [M-H]⁻ or [M+Na]⁺) confirms the molecular weight of the compound. The isotopic pattern

for one chlorine atom (M and M+2 in a ~3:1 ratio) should be visible.

Purity Assessment: Purity is typically assessed by ¹H NMR, looking for the absence of

signals corresponding to impurities (e.g., residual starting aldehyde at ~9.9 ppm or solvents).

High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value

(e.g., >98%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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